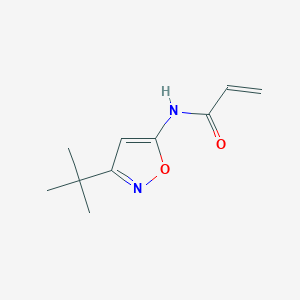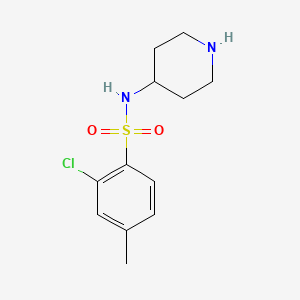![molecular formula C10H18N2O3 B7556804 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid, also known as CPAA, is a synthetic amino acid that has been extensively studied for its potential applications in scientific research. CPAA is a non-proteinogenic amino acid, meaning it is not naturally occurring in proteins, but it can be incorporated into proteins using genetic code expansion techniques.
Applications De Recherche Scientifique
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has been used in a variety of scientific research applications, including protein engineering, drug discovery, and bioconjugation. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be incorporated into proteins using genetic code expansion techniques, allowing for the introduction of new chemical functionalities into proteins. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has also been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.
Mécanisme D'action
The mechanism of action of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is not well understood, but it is thought to act as a molecular probe for studying protein structure and function. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be used to introduce structural changes into proteins, allowing for the investigation of protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects:
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has been shown to have minimal effects on protein structure and function, making it a useful tool for studying protein-protein interactions and enzymatic activity. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has also been shown to be non-toxic and non-immunogenic, making it a safe and effective tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is its ability to introduce new chemical functionalities into proteins, allowing for the investigation of protein structure and function. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is also non-toxic and non-immunogenic, making it a safe and effective tool for scientific research. One limitation of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is its synthetic nature, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are many potential future directions for the use of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid in scientific research. One area of interest is the development of new peptidomimetics and small molecule inhibitors using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid as a building block. Another area of interest is the investigation of protein-protein interactions and enzymatic activity using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid as a molecular probe. Finally, the development of new genetic code expansion techniques using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid could lead to the introduction of new chemical functionalities into proteins, allowing for the creation of novel protein-based materials and therapeutics.
Méthodes De Synthèse
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One common method involves the coupling of N-Boc-L-2-cyclopropylalanine with N-Fmoc-L-lysine followed by deprotection and coupling with the side chain of L-lysine. The resulting product is then deprotected and purified to obtain 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid.
Propriétés
IUPAC Name |
2-[[2-(cyclopropylamino)-2-oxoethyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-3-8(10(14)15)11-6-9(13)12-7-4-5-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMTWZDHTLKSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NCC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)